N-(biphenyl-2-yl)-3,4-dimethoxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
3,4-dimethoxy-N-(2-phenylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-24-19-13-12-16(14-20(19)25-2)21(23)22-18-11-7-6-10-17(18)15-8-4-3-5-9-15/h3-14H,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWQFBRAINNIKKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20319141 | |
| Record name | STK225356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1522-75-4 | |
| Record name | NSC340221 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=340221 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK225356 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20319141 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies for N Biphenyl 2 Yl 3,4 Dimethoxybenzamide and Its Analogues
Amide Bond Formation Reactions
The synthesis of the central amide bond in N-(biphenyl-2-yl)-3,4-dimethoxybenzamide is achieved by coupling 2-aminobiphenyl (B1664054) with 3,4-dimethoxybenzoic acid. This transformation, a cornerstone of organic and medicinal chemistry, can be accomplished through several reliable methods, primarily involving the activation of the carboxylic acid component. mychemblog.com
Utilization of Coupling Reagents for Amide Synthesis
Modern amide synthesis frequently employs coupling reagents that facilitate the reaction between a carboxylic acid and an amine under mild conditions by generating a highly activated intermediate. luxembourg-bio.com These reagents are particularly valuable in complex syntheses where harsh conditions could compromise other functional groups.
A prevalent strategy involves the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC). peptide.com In this method, the carbodiimide (B86325) reacts with the carboxylic acid (3,4-dimethoxybenzoic acid) to form a highly reactive O-acylisourea intermediate. peptide.com This intermediate is susceptible to nucleophilic attack by the amine (2-aminobiphenyl) to yield the desired amide. To enhance reaction efficiency and minimize side reactions, particularly racemization in chiral substrates, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is almost always included. peptide.comresearchgate.netcommonorganicchemistry.com The EDC/HOBt system is advantageous as the urea (B33335) byproduct from EDC is water-soluble, simplifying purification. peptide.comnih.govreddit.com
Another powerful class of reagents is the uronium/aminium salts, with O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (B91526) (HATU) being a prominent example. mychemblog.com HATU, first reported by Louis A. Carpino, is known for its high efficiency and rapid reaction times, often affording amides in high yields with minimal purification challenges. mychemblog.comluxembourg-bio.com The reaction, typically conducted in an aprotic solvent like DMF in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIEA), proceeds through a highly active HOAt ester. mychemblog.comfishersci.co.uk
Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation
| Reagent (Acronym) | Full Name | Activating Intermediate | Common Base | Key Characteristics |
|---|---|---|---|---|
| EDC/HOBt | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole | O-acylisourea / HOBt ester | DIEA, TEA, NMM | Water-soluble byproducts, suppresses racemization, widely used. peptide.comresearchgate.netnih.gov |
| DCC | N,N'-Dicyclohexylcarbodiimide | O-acylisourea | - | Insoluble dicyclohexylurea (DCU) byproduct can be removed by filtration. luxembourg-bio.compeptide.com |
| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate | HOAt active ester | DIEA | Very fast and efficient, less racemization compared to HBTU. mychemblog.comluxembourg-bio.compeptide.com |
| CDI | 1,1'-Carbonyldiimidazole | N-acylimidazole | - | Useful for forming amides; byproducts are imidazole (B134444) and CO₂. researchgate.net |
Condensation Reactions Involving Acid Chlorides and Amines
A classic and direct method for forming amides is the condensation reaction between an amine and an acyl chloride, often referred to as the Schotten-Baumann reaction. fishersci.co.uk This approach involves converting the carboxylic acid into a more electrophilic form. For the synthesis of this compound, 3,4-dimethoxybenzoic acid is first treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to produce 3,4-dimethoxybenzoyl chloride. fishersci.co.ukgoogle.comgoogle.com
The resulting highly reactive acyl chloride is then introduced to a solution of 2-aminobiphenyl. google.com The reaction typically proceeds rapidly at room temperature in an aprotic solvent. A base, such as pyridine (B92270) or a tertiary amine like triethylamine (B128534) (TEA), is required to scavenge the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. fishersci.co.uk This method is robust and often high-yielding, making it a common choice in industrial and laboratory settings for preparing benzamide (B126) derivatives. google.comjustia.com
N-Acylation Approaches
N-acylation is the overarching term for the formation of an amide bond via the addition of an acyl group to an amine. researchgate.net The methods described previously, using coupling reagents or acid chlorides, are specific examples of N-acylation. The choice of strategy often depends on the substrate's complexity and the desired reaction conditions. N-acylation can also be performed using other activated species, such as acid anhydrides. fishersci.co.uk For instance, a mixed anhydride (B1165640) could be formed from 3,4-dimethoxybenzoic acid, which then acylates 2-aminobiphenyl. The development of polymer-supported acylating agents has also enabled applications in combinatorial chemistry, allowing for the rapid synthesis of libraries of related amide compounds. researchgate.net
Strategies for Constructing the Biphenyl (B1667301) Moiety
The 2-aminobiphenyl backbone is a key structural feature. While this starting material is commercially available, its synthesis and the preparation of substituted analogues rely heavily on modern cross-coupling chemistry.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed reaction for forming carbon-carbon bonds between an organoboron compound (like a boronic acid or ester) and an organohalide or triflate. libretexts.orgyoutube.com This reaction is exceptionally well-suited for constructing biaryl systems, including the 2-aminobiphenyl needed for the target molecule. chemrxiv.org
To synthesize the 2-aminobiphenyl precursor, a common route involves coupling a phenylboronic acid with an ortho-haloaniline (e.g., 2-bromoaniline (B46623) or 2-chloroaniline). google.com The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the aryl group from the boron species to the palladium center, and reductive elimination to form the biphenyl C-C bond and regenerate the Pd(0) catalyst. libretexts.org The reaction requires a base, such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃), and is often carried out in a mixture of an organic solvent and water. youtube.commdpi.com The choice of palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., PPh₃, XPhos, SPhos) can be crucial for achieving high yields, especially with less reactive aryl chlorides. google.comnih.gov The high functional group tolerance of the Suzuki reaction makes it ideal for preparing a wide array of substituted biphenyl amines, which serve as precursors for analogues of the title compound. mdpi.comresearchgate.net
Table 2: Illustrative Suzuki-Miyaura Coupling Conditions for Biphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent System | Notes |
|---|---|---|---|---|---|
| Aryl Chloride | Phenylboronic Acid | Pd(OAc)₂ / SPhos or XPhos | K₂CO₃ | Toluene / H₂O | Effective for less reactive aryl chlorides. nih.gov |
| Aryl Bromide | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | DMF | Classic conditions, though racemization can be an issue in some substrates. mdpi.com |
| 2-Chloroaniline | Phenylboronic Acid | Pd₂ (dba)₃ / JohnPhos | Cs₂CO₃ | THF / H₂O | Example of specific conditions for aminobiphenyl synthesis. youtube.com |
| 4-Iodoanisole | Phenylboronic Acid | Pd(dppf)Cl₂ | CH₃COOK | 1,4-Dioxane | Demonstrates use of ferrocene-based ligands. nih.gov |
Introduction and Modification of Methoxy (B1213986) and Other Substituents
Creating analogues of this compound involves altering the substituents on either the benzoyl or biphenyl rings. For the benzoyl portion, a variety of substituted benzoic acids can be used as starting materials in the amide coupling step. acs.orgnih.gov For example, using 3,4,5-trimethoxybenzoic acid would yield an analogue with an additional methoxy group.
Alternatively, functional groups can be modified post-synthesis. Methoxy groups can be cleaved to form hydroxy groups using reagents like boron tribromide (BBr₃). nih.gov These resulting hydroxy-substituted analogues can then be further functionalized, for instance, through alkylation to introduce different alkoxy groups. google.com
On the biphenyl moiety, substituents can be introduced by using appropriately substituted starting materials in the Suzuki-Miyaura coupling. nih.gov For example, coupling a substituted phenylboronic acid with 2-bromoaniline or a substituted 2-bromoaniline with phenylboronic acid allows for the placement of a wide range of functional groups (halogens, alkyls, etc.) onto the biphenyl core, enabling the synthesis of a diverse library of analogues. google.comnih.gov
Multi-Step Synthesis Design and Optimization
The synthesis of this compound and its analogues is typically approached through multi-step sequences that construct the central amide bond by coupling an amine precursor with a carboxylic acid precursor. The design of these routes focuses on the reliable formation of this bond while accommodating a variety of functional groups on either ring system.
A foundational and widely practiced strategy involves the acylation of an amine with a benzoyl chloride derivative. For the target molecule, this would involve the reaction of 2-aminobiphenyl with 3,4-dimethoxybenzoyl chloride. The latter is commonly prepared in a preceding step from 3,4-dimethoxybenzoic acid and a chlorinating agent like thionyl chloride (SOCl₂). google.comjustia.com This two-step approach is a cornerstone of N-aryl benzamide synthesis.
Detailed optimization of such a sequence is documented in the synthesis of analogous compounds like N-(4-hydroxybenzyl)-3,4-dimethoxybenzamide. justia.comgoogle.com The amidation step, for instance, is typically performed in a suitable solvent such as dichloromethane (B109758) in the presence of a base like triethylamine to neutralize the HCl byproduct. google.com Optimization parameters include strict temperature control, often cooling the reaction to between 15-20°C during the addition of the acid chloride to manage the exothermic reaction and minimize side products. google.com Reaction progress is meticulously tracked using analytical techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to ensure the consumption of starting materials before proceeding with work-up. google.comgoogle.com
Below is a table outlining a typical multi-step synthesis for an N-aryl benzamide analogue, based on established patent literature.
| Step | Reactants | Reagents & Conditions | Purpose | Citation |
| 1 | 3,4-dimethoxybenzoic acid | Thionyl chloride (SOCl₂), Toluene, N,N-dimethylformamide (catalyst), 50-55°C | Preparation of the reactive acyl chloride intermediate. | google.comjustia.com |
| 2 | p-hydroxybenzylamine, 3,4-dimethoxybenzoyl chloride | Dichloromethane (solvent), Triethylamine (base), 15-20°C | Formation of the amide bond via nucleophilic acyl substitution. | google.com |
| 3 | Crude Product | Water, Toluene | Purification by trituration and washing to remove unreacted starting materials and byproducts. | google.comjustia.com |
This interactive table summarizes the key stages in a representative synthesis.
Considerations for Synthetic Route Efficiency and Selectivity
Another approach to enhance efficiency is through the Fe-mediated reaction of nitroarenes with acyl chlorides in water, which serves as a green and cost-effective method for producing N-aryl amides. nih.gov Optimization of this reaction with nitrobenzene (B124822) and benzoyl chloride showed that using iron dust as a reductant in water at 60°C could achieve an 88% yield. nih.gov
Selectivity , particularly regioselectivity and chemoselectivity, is crucial when dealing with functionalized analogues. For instance, if the biphenyl or benzoyl ring contains other reactive groups, the amide-forming reaction must be selective enough not to affect them. While the standard acyl chloride coupling is robust, alternative methods offer unique selectivity profiles. Rhodium-catalyzed C-H functionalization, for example, allows for the direct amidation of benzoic acids with isocyanates, where the carboxylate group itself directs the reaction to the ortho position before being removed. nih.gov This strategy can generate meta-substituted N-aryl benzamides from more accessible starting materials, offering a high degree of regioselectivity that might be otherwise difficult to achieve. nih.gov
Palladium-catalyzed reactions also provide a powerful tool for selective C-N bond formation. For instance, the hydroarylation of N-propargyl benzamides with boronic acids is a highly efficient method for accessing N-allylbenzamide derivatives, which can be precursors to other complex molecules. acs.org The choice of catalyst, solvent, and temperature is critical for optimizing the yield and selectivity of such cross-coupling reactions. acs.org
The following table compares different synthetic strategies for forming the N-aryl amide bond, highlighting key aspects of their efficiency and selectivity.
| Method | Key Reagents | Typical Conditions | Key Advantages | Citation |
| Acyl Chloride Coupling | Amine, Acyl Chloride, Base | Organic solvent (e.g., DCM, THF), Room temp. or cooled | Robust, widely applicable, uses common reagents. | google.comresearchgate.net |
| Fe-Mediated Reduction/Amidation | Nitroarene, Acyl Chloride | Iron dust, Water, 60°C | Uses inexpensive and safe reagents, environmentally friendly solvent. | nih.gov |
| Rhodium-Catalyzed C-H Amidation | Benzoic Acid, Isocyanate | Rhodium catalyst | High regioselectivity, allows for novel substitution patterns. | nih.gov |
| Pinner Reaction/Rearrangement | Nitrile, Amine, then Oxidative Rearrangement | AlCl₃, then PhINTs, 100°C | Accesses amides from readily available nitriles. | mdpi.com |
This interactive table provides a comparative overview of synthetic methods for N-aryl amide formation.
Unable to Generate Article: Lack of Specific Research Data for this compound
Despite a comprehensive search for scientific literature, no specific experimental data on the advanced structural characterization and conformational analysis of the chemical compound this compound could be located. Detailed research findings, including X-ray crystallographic data and Nuclear Magnetic Resonance (NMR) spectra, are not available in the public domain for this specific molecule.
The user's request necessitates a detailed article based on specific experimental results, structured around the following advanced characterization techniques:
Advanced Structural Characterization and Conformational Analysis
Advanced Structural Characterization and Conformational Analysis
Solution-State Structural Elucidation using Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
To fulfill this request with the required scientific accuracy and to generate the specified data tables, published research detailing the synthesis and subsequent structural analysis of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide is essential. Searches for crystallographic databases and spectroscopy literature did not yield any entries for this particular compound.
While information exists for structurally related compounds, such as other biphenyl (B1667301) derivatives or different benzamides, extrapolation of this data would not provide a scientifically accurate representation of this compound and would violate the strict requirement to focus solely on the specified compound. Therefore, without the foundational experimental data, it is not possible to construct the requested article.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" and identifying the functional groups present.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrations of different functional groups. bohrium.com For this compound, the FT-IR spectrum would be expected to show characteristic peaks for the amide group, aromatic rings, and ether linkages. The presence of strong absorption bands corresponding to N-H and C=O stretching vibrations is a key indicator of the amide functionality. bohrium.com
Table 2: Expected FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amide (N-H) | Stretching | 3400 - 3200 |
| Aromatic (C-H) | Stretching | 3100 - 3000 |
| Carbonyl (C=O) | Stretching | 1680 - 1630 |
| Aromatic (C=C) | Stretching | 1600 - 1450 |
| Amide (C-N) | Stretching | 1400 - 1200 |
| Ether (Ar-O-CH₃) | Asymmetric Stretching | 1275 - 1200 |
| Ether (Ar-O-CH₃) | Symmetric Stretching | 1075 - 1020 |
This table is based on characteristic infrared absorption frequencies for organic functional groups.
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Investigation
High-resolution mass spectrometry (HRMS) is a powerful technique that provides highly accurate mass measurements, allowing for the determination of a compound's elemental composition and the investigation of its fragmentation patterns under ionization. rsc.org
For this compound, HRMS would be used to confirm its molecular formula (C₂₁H₁₉NO₃) by measuring the exact mass of its molecular ion to within a few parts per million. Tandem mass spectrometry (MS/MS) experiments would then be performed to induce fragmentation of the molecular ion. The resulting fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart. nih.gov Common fragmentation pathways for amide-containing compounds involve cleavage of the amide bond, as well as fragmentations within the aromatic systems.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound
| Ion | Proposed Fragment Structure | Exact Mass (m/z) |
| [M+H]⁺ | C₂₁H₂₀NO₃⁺ | 334.1438 |
| [M-C₇H₇O₂]⁺ | Biphenyl-2-yl-amine fragment | 169.0886 |
| [C₈H₉O₃]⁺ | 3,4-dimethoxybenzoyl fragment | 165.0546 |
This table presents predicted exact masses for the parent ion and potential fragment ions based on the molecular formula.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a mainstay of computational chemistry due to its favorable balance of accuracy and computational cost. nih.gov It is used to investigate the electronic structure of many-body systems, such as atoms and molecules. frontiersin.orgnih.gov
Geometry Optimization and Energetic Profiles
A fundamental application of DFT is the determination of a molecule's equilibrium geometry—the three-dimensional arrangement of its atoms that corresponds to the lowest energy state. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is located. The result is a set of optimized bond lengths, bond angles, and dihedral angles. For a molecule like N-(biphenyl-2-yl)-3,4-dimethoxybenzamide, key parameters would include the amide bond linkage, the torsion angles between the two phenyl rings of the biphenyl (B1667301) group, and the orientation of the dimethoxybenzamide moiety.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally implies higher reactivity. mdpi.com
Electronic Properties and Reactivity Prediction (e.g., Electrophilicity Index)
From the HOMO and LUMO energies, various global reactivity descriptors can be calculated. These include electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω). The electrophilicity index provides a quantitative measure of a molecule's ability to act as an electrophile. mdpi.com These descriptors are valuable for predicting how a molecule will behave in chemical reactions.
Natural Bonding Orbital (NBO) Analysis
Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the complex molecular orbitals into localized bonds and lone pairs that align with Lewis structures. nih.govebi.ac.ukaps.org This method allows for the investigation of charge transfer interactions (delocalization) between filled donor orbitals and empty acceptor orbitals. aps.org For this compound, NBO analysis could quantify the delocalization of electron density across the amide bond and between the aromatic rings, providing insight into the molecule's electronic stability. aps.org
Prediction of Vibrational Spectra and Comparison with Experimental Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical vibrational spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a powerful validation of the computed equilibrium geometry.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While DFT calculations typically focus on a static, minimum-energy structure, Molecular Dynamics (MD) simulations introduce the dimension of time to explore the conformational landscape of a molecule. nih.gov By simulating the motions of atoms over time based on a force field, MD can reveal the different shapes (conformers) a molecule can adopt at a given temperature, the flexibility of its structure, and the interactions between different parts of the molecule. For a flexible molecule like this compound, MD simulations would be crucial for understanding the range of accessible conformations, particularly the rotational dynamics of the biphenyl and benzamide (B126) groups.
Molecular Docking Studies for Ligand-Macromolecule Interaction Analysis
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a macromolecular target, such as a protein or enzyme. This analysis is fundamental in structure-based drug design, offering insights into binding affinity, mode, and the intermolecular forces that stabilize the ligand-receptor complex. For this compound, docking studies would be crucial to identify its potential biological targets and elucidate its mechanism of action at a molecular level.
Docking simulations of this compound into the active or allosteric site of a target protein would aim to identify the most stable binding pose. The analysis would characterize how the distinct chemical moieties of the compound contribute to its binding.
The biphenyl group could engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues like tyrosine, phenylalanine, and tryptophan within the binding pocket. nih.gov
The 3,4-dimethoxybenzamide (B75079) moiety provides opportunities for hydrogen bonding via its amide group (-C(=O)NH-) with polar residues or the protein backbone. The methoxy (B1213986) groups (-OCH₃) can also act as hydrogen bond acceptors. semanticscholar.org
Studies on structurally related biphenyl compounds have shown that they can bind at the interface of protein homodimers, and this binding mode would be a key hypothesis to test for this compound. nih.gov The goal is to find a well-defined binding mode where the lowest energy poses from the simulation converge, indicating a stable and likely interaction. nih.gov
Beyond simple competitive inhibition, ligands can act as allosteric modulators by binding to a site distinct from the primary (orthosteric) site, inducing a conformational change in the protein that alters its activity. Computational studies on aryl benzamide derivatives have identified them as negative allosteric modulators (NAMs) for certain receptors, where they bind to an allosteric pocket. semanticscholar.org
Molecular docking, followed by more extensive molecular dynamics (MD) simulations, could predict whether this compound has the potential to act as an allosteric modulator. Such studies would investigate whether the compound preferentially binds to known allosteric sites and if this binding event leads to significant conformational shifts in the protein structure, a hallmark of allosteric mechanisms. nih.govresearchgate.net These ligand-induced changes are critical for modulating the protein's function and signaling cascade. nih.gov
A primary output of docking and molecular dynamics simulations is the identification of specific amino acid residues that are critical for anchoring the ligand in the binding site. For this compound, these studies would pinpoint:
Hydrogen Bond Donors/Acceptors: Residues like aspartate, glutamate (B1630785), serine, or the backbone carbonyls/amides that form hydrogen bonds with the ligand's amide group.
Hydrophobic Pockets: Aliphatic and aromatic residues that form van der Waals and π-stacking interactions with the biphenyl and benzamide rings. semanticscholar.org
Gatekeeper Residues: Amino acids at the entrance of the binding pocket that control ligand access and egress.
By quantifying the interaction energy between the ligand and each residue, a hierarchy of importance can be established. This information is vital for designing future analogues with improved potency and selectivity, as modifications can be targeted to enhance interactions with these key "hotspot" residues.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the structural or physicochemical properties of a series of compounds and their biological activity. jppres.comunair.ac.id For a series of analogues based on the this compound scaffold, a QSAR model could be developed to guide the design of new, more potent derivatives.
The process involves calculating a range of molecular descriptors for each compound in the series, such as:
Electronic Descriptors: Partial charges, dipole moment.
Steric Descriptors: Molecular weight, volume, surface area.
Hydrophobic Descriptors: LogP (partition coefficient).
Topological Descriptors: Describing molecular shape and branching.
These descriptors are then used as independent variables in a regression analysis against the dependent variable (biological activity, e.g., pIC₅₀). A robust QSAR model, validated internally and externally, can predict the activity of unsynthesized compounds. igi-global.comnih.gov Contour maps generated from 3D-QSAR studies (like CoMFA and CoMSIA) can visualize regions where steric bulk, positive or negative electrostatic potential, or hydrophobicity would be favorable or unfavorable for activity, providing clear design principles for lead optimization. semanticscholar.orgresearchgate.net
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction for Compound Research Profiling
Before a compound can be considered a viable drug candidate, it must possess favorable ADME properties, which govern its pharmacokinetic profile. researchgate.net In silico tools can predict these properties early in the research phase, saving significant resources. researchgate.net For this compound, a comprehensive ADME profile can be generated computationally.
Key predicted properties would include:
Absorption: Predictions of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).
Distribution: Prediction of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.
Metabolism: Identification of potential sites of metabolism by cytochrome P450 (CYP) enzymes. The biphenyl and dimethoxy-substituted rings are potential sites for hydroxylation.
Excretion: Predictions related to the compound's clearance from the body.
Drug-Likeness: Evaluation based on rules like Lipinski's Rule of Five, which assesses if a compound has physicochemical properties consistent with orally active drugs. nih.govnih.gov
Below is a hypothetical table of predicted ADME properties for this compound, based on analyses of similar chemical structures. mdpi.comrsc.org
| ADME Property | Predicted Value/Classification | Significance |
|---|---|---|
| Molecular Weight | 347.4 g/mol | Complies with Lipinski's rule (<500) |
| LogP (Lipophilicity) | 4.2 - 4.8 | Indicates high lipophilicity, may affect solubility but aid membrane permeability. |
| Aqueous Solubility | Low to Moderate | High lipophilicity often correlates with lower aqueous solubility. |
| Human Intestinal Absorption (HIA) | High (>85%) | Likely to be well-absorbed from the gastrointestinal tract. |
| Blood-Brain Barrier (BBB) Permeation | Predicted to cross | May have potential for CNS activity. |
| Plasma Protein Binding (PPB) | High (>90%) | High binding can limit the free fraction of the drug available for activity. |
| CYP450 2D6 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |
| CYP450 3A4 Inhibition | Predicted Inhibitor | Potential for drug-drug interactions. |
Structure Activity Relationship Sar Studies and Mechanistic Insights
Systematic Investigation of Substituent Effects on In Vitro Interactions
Structure-activity relationship (SAR) studies explore how modifications to a lead compound's chemical structure alter its biological activity. This systematic approach is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
The biphenyl (B1667301) moiety is a key structural feature that can significantly influence the compound's interaction with target proteins through hydrophobic and electronic effects. Studies on related 4-aminobiphenyl (B23562) derivatives have demonstrated that the nature and position of substituents on the biphenyl rings are critical for their biological activity. nih.gov
For instance, the mutagenicity of 4-amino-4'-substituted biphenyls in Salmonella strain TA98 with S9 activation shows a correlation with the Hammett sigma (σ+) values of the substituents, indicating that electronic effects play a significant role. nih.gov Furthermore, the activity of these biphenyl compounds could also be correlated with their hydrophobicity. nih.gov This suggests that both the electronic nature and the lipophilicity of substituents on the biphenyl ring of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide would likely modulate its binding affinity for specific enzymes or receptors. Hydrophobic substituents might enhance binding to non-polar pockets, while electron-withdrawing or -donating groups could alter the electrostatic interactions with the target.
Table 1: Predicted Effects of Biphenyl Ring Substitutions
| Substituent Type | Predicted Impact on Activity | Rationale |
|---|---|---|
| Hydrophobic (e.g., Alkyl) | Potential increase in binding affinity | Enhanced interaction with hydrophobic pockets in the target protein. nih.gov |
| Electron-Withdrawing (e.g., -NO₂) | Modulation of electronic interactions | Alters the electron density of the ring system, potentially affecting key electrostatic contacts. nih.gov |
| Electron-Donating (e.g., -OCH₃) | Modulation of electronic interactions | Can increase the electron density, influencing hydrogen bond acceptor strength and other interactions. |
The 3,4-dimethoxy substitution pattern on the benzamide (B126) ring is crucial for defining the molecule's electronic and conformational properties. In related benzoylphenylurea (B10832687) insecticides, the substituent effects at the benzoyl moiety were quantitatively analyzed, revealing that small, hydrophobic, and electron-withdrawing substituents at ortho positions are favorable for activity, while bulky groups at the meta and para positions are detrimental. nih.gov
In a study of 5-(2,6-dimethoxybenzoylamino)-3-phenylisoxazoles, which also contain a dimethoxybenzoyl group, it was found that this specific substitution was a fixed feature in a series of potent chitin (B13524) synthesis inhibitors. nih.govnih.govresearchgate.net Research on other trimethoxybenzoyl derivatives has shown that these methoxy (B1213986) groups can contribute to blood-brain barrier penetration. beilstein-journals.org Modification of the dimethoxy groups—for example, by shifting their positions, replacing them with other alkoxy groups, or introducing different substituents—would be expected to have a profound impact.
Quantitative structure-activity relationship (QSAR) analysis on related compounds has shown that hydrophobic substituents are favored for activity, but bulky substituents are detrimental. nih.govnih.gov Therefore, replacing the methoxy groups in this compound with bulkier groups like ethoxy or isopropoxy could potentially decrease activity due to steric hindrance at the binding site.
The amide bond is a critical structural element, providing rigidity and specific hydrogen bonding capabilities. nih.gov It typically acts as a hydrogen bond donor via the N-H group and a hydrogen bond acceptor through the carbonyl oxygen. nih.gov The planarity and dipole moment of the amide linker are essential for maintaining the correct orientation of the biphenyl and dimethoxybenzoyl moieties for optimal target interaction.
Bioisosteric replacement of the amide bond is a common strategy in medicinal chemistry to improve metabolic stability and other pharmacokinetic properties. nih.gov Potential bioisosteres for the amide group include:
1,2,4-Oxadiazole and 1,3,4-Oxadiazole: These heterocycles can mimic the planarity and dipole moment of an amide while offering improved metabolic stability. nih.gov
1,2,3-Triazole: This group can also serve as a stable replacement for the amide bond. nih.gov
A SAR study on indol-3-yl-N-phenylcarbamic amides as STING inhibitors highlighted that structural modifications around the amide moiety could significantly impact inhibitory potency. nih.gov This underscores that any modification to the amide linker in this compound, such as N-alkylation or replacement with a bioisostere, would likely alter the compound's binding mode and biological activity.
Mechanistic Elucidation of In Vitro Enzyme or Receptor Interactions
The structural features of this compound suggest its potential to interact with various enzymes and receptors.
Carbonic Anhydrase (CA)
Human carbonic anhydrases (hCAs) are metalloenzymes that are established drug targets for various diseases. researchgate.netnih.gov A structurally related compound, (Z)-N-(3-([1,1'-biphenyl]-2-yl)-4-heptyl-4-hydroxythiazolidin-2-ylidene)-4-bromobenzamide, has been identified as a potent inhibitor of carbonic anhydrase. researchgate.netnih.govcolab.ws This molecule, which shares the N-(biphenyl-2-yl) core, displayed excellent in vitro inhibition of carbonic anhydrase II (hCA II) with an IC₅₀ value of 0.147 ± 0.03 µM. researchgate.netnih.govcolab.ws
Molecular docking studies of this related inhibitor revealed that it forms four hydrogen bonds and multiple hydrophobic interactions within the enzyme's active site. researchgate.netnih.gov It showed a preference for inhibiting CA II over other isoforms like CA IX and CA XII. nih.gov Given these findings, this compound is a plausible candidate for a carbonic anhydrase inhibitor, with its biphenyl group likely engaging in hydrophobic interactions and the amide and methoxy groups potentially forming key hydrogen bonds.
Table 2: In Vitro Inhibition Data for a Structurally Related CA Inhibitor
| Compound | Target Enzyme | IC₅₀ (µM) | Reference |
|---|
Pyruvate (B1213749) Kinase (PK)
Pyruvate kinase, particularly the M2 isoform (PKM2), is a key enzyme in the glycolytic pathway and is considered a target for cancer therapy due to its role in tumor metabolism. nih.gov Inhibition of PKM2 can disrupt the metabolic processes that cancer cells rely on. nih.gov While no direct studies link this compound to PKM2, various phenolic compounds have been identified as inhibitors. nih.gov For example, natural products like silibinin (B1684548) and curcumin (B1669340) inhibit PKM2 with IC₅₀ values of 0.91 µM and 1.12 µM, respectively. nih.gov Some compounds act as competitive inhibitors, while others are non-competitive. nih.gov
In a different context, the pyruvate kinase from Thermoanaerobacterium saccharolyticum (TsPYK) was found to be allosterically inhibited by IMP and GMP, which is a novel finding for any PYK isozyme. nih.gov This demonstrates that PYK enzymes possess allosteric sites that can be targeted for inhibition. The structure of this compound makes it a candidate for binding to either the active site or an allosteric site of an enzyme like PKM2.
Metabotropic Glutamate (B1630785) Receptors (mGluRs)
Metabotropic glutamate receptors are a class of G protein-coupled receptors (GPCRs) that modulate glutamatergic neurotransmission and are targets for treating neurological and psychiatric disorders. nih.gov These receptors can be modulated by allosteric ligands that bind to sites distinct from the glutamate binding site. youtube.com These modulators can be positive (PAMs), negative (NAMs), or neutral. youtube.com
The development of selective mGlu receptor modulators is an active area of research. For instance, mGlu5 PAMs have shown efficacy in preclinical models of schizophrenia. nih.gov Activation of mGlu2/3 receptors is believed to normalize excessive glutamate transmission. nih.gov The rigid, multi-ring structure of this compound is characteristic of many allosteric modulators. It could potentially act as a PAM or NAM at one of the eight mGlu receptor subtypes, thereby modulating neuronal excitability and synaptic transmission.
Opioid Receptors
Opioid receptors (mu, delta, and kappa) are also GPCRs and are primary targets for pain management. nih.gov Upon activation by an agonist, these receptors undergo a conformational change, which triggers intracellular signaling cascades through G proteins. nih.govnih.gov These cascades typically lead to the inhibition of adenylyl cyclase, modulation of ion channels (reducing Ca²⁺ influx and increasing K⁺ efflux), and recruitment of arrestin proteins, which regulate receptor desensitization and trafficking. nih.govnih.gov
While classical opioids are peptide-like, many synthetic non-peptide ligands interact with these receptors. Given its structural features, this compound could potentially function as a modulator of opioid receptor activity. It might bind to an allosteric site, influencing the binding of endogenous opioids or the efficacy of receptor signaling.
Information regarding this compound is not available in the public domain.
Following a comprehensive search of scientific literature and databases, no specific research findings or data could be located for the chemical compound "this compound" pertaining to the requested topics of:
Investigation of Molecular Pathways and Targets in Controlled In Vitro Systems
Chemoselectivity and Specificity Profiling in Biochemical Assays
N Biphenyl 2 Yl 3,4 Dimethoxybenzamide As a Chemical Scaffold and Precursor in Advanced Synthesis
Role as a Building Block for Diverse Chemical Libraries
The utility of N-(biphenyl-2-yl)-3,4-dimethoxybenzamide as a chemical scaffold lies in its potential as a sophisticated building block for the construction of diverse chemical libraries. Chemical libraries are large collections of distinct compounds used in high-throughput screening to identify new drug leads. The design of these libraries often relies on robust chemical reactions and versatile building blocks that allow for systematic structural variation.
The biphenyl (B1667301) substructure, in particular, is found in a significant percentage of known drugs and is considered a preferred motif for binding to proteins, often at functional sites. acs.org The this compound scaffold offers multiple points for chemical modification, enabling the generation of a vast array of derivatives. By preparing the core scaffold and then coupling it with various reactants, a combinatorial library can be synthesized.
For instance, libraries can be generated by:
Varying the Biphenyl Moiety: Starting with different substituted 2-aminobiphenyls to introduce a range of functional groups on the biphenyl core.
Varying the Benzamide (B126) Moiety: Utilizing a collection of substituted benzoic acids to react with a common 2-aminobiphenyl (B1664054) precursor.
This modular approach allows for the systematic exploration of the chemical space around the core scaffold, which is essential for developing structure-activity relationships (SAR). nih.gov The table below illustrates how the core structure can be diversified.
| Component | Modification Strategy | Example Reactants | Resulting Diversity |
| Biphenyl Amine | Suzuki coupling of 2-bromoaniline (B46623) derivatives with various arylboronic acids, followed by amidation. | 4'-fluoro-phenylboronic acid, 3'-cyano-phenylboronic acid | Introduces electronic and steric variety on the distal phenyl ring. |
| Benzoyl Group | Amide coupling using a library of substituted benzoic acids. | 4-chlorobenzoic acid, 3-trifluoromethylbenzoic acid, furan-2-carboxylic acid | Explores different substituents on the benzoyl ring to probe binding pocket interactions. |
| Core Scaffold | Replace the phenyl rings with other aromatic or heteroaromatic systems. | Naphthyl, quinolinyl, or pyridyl analogues. | Fundamentally alters the shape and electronic properties of the scaffold. |
The table above is interactive and can be sorted by column headers.
Strategies for Scaffold-Hopping and Development of Novel Core Structures
Scaffold hopping is a prominent strategy in medicinal chemistry used to identify compounds with novel core structures but similar biological activity to a known active compound. bhsai.orgacs.org This approach is valuable for discovering new intellectual property, improving pharmacokinetic properties, or avoiding known toxicities associated with the original scaffold. niper.gov.in this compound serves as an excellent conceptual starting point for scaffold hopping due to its well-defined domains.
The goal is to replace the central scaffold while retaining the key pharmacophoric elements—the spatial arrangement of functional groups responsible for biological activity. For this molecule, the two aromatic rings of the biphenyl group and the dimethoxy-substituted phenyl ring present key interaction points that could be mimicked by other structural motifs.
Key scaffold-hopping strategies from this parent structure could include:
Heterocycle Replacements: Replacing one or both phenyl rings of the biphenyl system with heteroaromatic rings like pyridine (B92270), pyrazole, or indole. This can introduce new hydrogen bond donors/acceptors and modulate the compound's physicochemical properties. bhsai.orgnih.gov
Ring Opening/Closure: The biphenyl unit could be replaced by a more flexible or rigid system. For example, a diaryl ether or a fluorene (B118485) core could be used to alter the dihedral angle between the aromatic systems, potentially leading to a better fit in a target's binding site.
Bioisosteric Replacement: The central amide bond can be replaced with other linker groups that are bioisosteres, such as a reverse amide, an ester, a sulfonamide, or a urea (B33335), to explore different chemical stability and hydrogen bonding patterns.
The following table details potential scaffold hops from the this compound framework.
| Original Scaffold Fragment | Hopped Scaffold Fragment | Rationale |
| Biphenyl | Phenyl-pyridine | Introduce nitrogen to alter solubility, metabolic stability, and add a hydrogen bond acceptor. niper.gov.in |
| Biphenyl | Carbazole | Create a more rigid, planar tricyclic system to reduce conformational flexibility. |
| Benzamide (C-N) | Sulfonamide (SO₂-N) | Change hydrogen bonding geometry and improve metabolic stability. |
| 1,2-Dimethoxybenzene | 1,3-Benzodioxole | Act as a bioisosteric replacement, potentially improving metabolic profile. |
The table above is interactive and can be sorted by column headers.
A fragment-hopping based design was successfully used to develop novel biphenyl-DAPY derivatives as potent non-nucleoside reverse transcriptase inhibitors. nih.gov This demonstrates the practical utility of modifying biphenyl-containing scaffolds to achieve improved biological outcomes.
Design and Synthesis of Mechanistic Probes for Biological Research
Mechanistic probes are indispensable tools for elucidating the biological function and mechanism of action of small molecules. scispace.compageplace.de They are derivatives of a parent bioactive compound that have been modified to incorporate a reporter group or a reactive moiety, allowing for target identification, visualization, or quantification of target engagement. chemicalprobes.org Given its "privileged" structural elements, this compound is a suitable candidate for derivatization into such probes.
The design of a useful probe requires that the modification does not significantly disrupt the original biological activity of the parent compound. Common strategies include:
Photoaffinity Labeling Probes: These probes incorporate a photo-reactive group, such as an azide (B81097) or a diazirine. Upon exposure to UV light, the probe forms a highly reactive species that covalently crosslinks to its biological target. The target protein can then be isolated and identified using techniques like mass spectrometry. A study on benzamide-based probes for histone deacetylases successfully used this approach. nih.gov
Biotinylated Probes: A biotin (B1667282) tag can be attached to the molecule, often via a flexible linker. Biotin has an extremely high affinity for streptavidin, which can be conjugated to a fluorescent tag or an affinity matrix, allowing for pull-down experiments and visualization.
Fluorescent Probes: A fluorophore can be appended to the scaffold to allow for direct visualization of the molecule's localization within cells or tissues using fluorescence microscopy.
The table below outlines hypothetical mechanistic probes derived from the this compound scaffold.
| Probe Type | Modification | Position of Modification | Application |
| Photoaffinity Probe | Addition of an azido (B1232118) (-N₃) group | 4'-position of the biphenyl ring | Covalent labeling of the target protein for identification. nih.gov |
| Affinity Probe | Attachment of a Biotin-PEG linker | 4'-position of the biphenyl ring or 5-position of the benzoyl ring | Target pull-down and enrichment from cell lysates. |
| Fluorescent Probe | Conjugation of a fluorophore (e.g., NBD, Bodipy) | 4'-position of the biphenyl ring | Cellular imaging and localization studies. |
The table above is interactive and can be sorted by column headers.
The synthesis of these probes would involve multi-step sequences, starting from precursors of either the biphenylamine or the dimethoxybenzoic acid that already contain the desired functional handle or a group that can be converted to it. Careful planning is required to ensure compatibility of the chemical steps with the probe's reactive or sensitive functionalities.
Future Research Directions and Perspectives
Exploration of Chemoinformatics and Artificial Intelligence in Compound Design
The fields of chemoinformatics and artificial intelligence (AI) are revolutionizing the process of compound design and discovery. nih.govgpai.app For N-(biphenyl-2-yl)-3,4-dimethoxybenzamide, these computational tools offer a powerful means to predict its properties and to design novel analogs with enhanced or specialized functions. Machine learning (ML) has a well-established history in molecular property prediction and virtual screening. nih.gov
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR and pharmacophore modeling can be performed on a series of benzamide (B126) derivatives to identify the essential structural features required for a specific biological activity. nih.gov These models can predict the activity of this compound and guide the synthesis of more potent derivatives.
Molecular Docking: This technique can simulate the interaction of the compound with the binding sites of various biological targets, such as enzymes or receptors. mdpi.comresearchgate.net By predicting binding affinities and poses, researchers can prioritize which protein targets the compound is most likely to interact with, accelerating the identification of its biological function.
ADMET Prediction: In silico computational approaches can quantitatively predict properties related to absorption, distribution, metabolism, elimination, and toxicology (ADMET). mdpi.comtaylorfrancis.com Applying these models to this compound can pre-emptively identify potential liabilities and guide modifications to improve its drug-likeness.
Generative Models: Advanced deep learning architectures can design entirely new molecules based on the core structure of this compound, optimizing for desired properties like high target specificity and minimal toxicity. researchgate.net
Table 1: Application of Chemoinformatics and AI in the Study of this compound
| Technique | Application | Predicted Outcome |
| QSAR | Predict biological activity based on structural features. | Identification of key functional groups for potency; prediction of herbicidal or therapeutic efficacy. nih.gov |
| Molecular Docking | Simulate binding to protein targets. | Estimation of binding energy; identification of potential biological targets. mdpi.commdpi.com |
| ADMET Profiling | Predict pharmacokinetic and toxicological properties. | Assessment of drug-likeness, oral bioavailability, and potential toxicity before synthesis. mdpi.comtaylorfrancis.com |
| Generative AI | Design novel analogs with optimized properties. | Generation of new chemical entities with potentially higher efficacy or novel functions. researchgate.net |
Development of Advanced Spectroscopic Techniques for Real-Time Mechanistic Monitoring
Understanding the mechanism of a chemical reaction is fundamental to optimizing its yield and purity. Traditional methods often rely on offline analysis, which can miss transient intermediates and obscure the true reaction pathway. The application of advanced spectroscopic techniques for real-time, in-situ monitoring could provide unprecedented insight into the synthesis of this compound. polito.it
Spectroscopic methods suitable for this purpose include:
Process Analytical Technology (PAT): This strategy involves using real-time analytical tools to monitor and control manufacturing processes. polito.it Techniques like Near-Infrared (NIR) and Raman spectroscopy are particularly advantageous for PAT implementation. polito.it
Ambient Desorption Ionization Mass Spectrometry (ASAP-MS): This rapid technique allows for the direct analysis of reaction mixtures with minimal to no sample preparation, providing structural information on starting materials, intermediates, and products in under a minute. It is highly effective for monitoring the progress of reactions like amide bond formation.
In-situ NMR and IR Spectroscopy: Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for elucidating molecular structure. researchgate.net By employing specialized probes, these techniques can be used to track the concentration of reactants and products directly in the reaction vessel over time, offering detailed kinetic and mechanistic data. researchgate.netmdpi.com For instance, Fourier transform infrared spectroscopy can be used to monitor the formation of key intermediates like ketenes during certain synthetic pathways. researchgate.net
Table 2: Comparison of Advanced Spectroscopic Techniques for Reaction Monitoring
| Technique | Principle | Advantages for Synthesis Monitoring | Limitations |
| ASAP-MS | Ambient desorption ionization followed by mass analysis. | Extremely fast analysis (<1 min); no sample preparation required; provides mass information for structural confirmation. | Provides limited information on concentration; may not be suitable for all reaction mixtures. |
| In-situ Raman/IR | Vibrational spectroscopy based on light scattering (Raman) or absorption (IR). | Non-invasive; provides real-time data on functional group changes; can be used with fiber-optic probes. mdpi.com | Signal can be affected by fluorescence (Raman) or solvent absorption (IR). |
| In-situ NMR | Nuclear magnetic resonance of atomic nuclei in a magnetic field. | Provides detailed structural and quantitative information; unambiguous identification of species. researchgate.net | Lower sensitivity; requires specialized and expensive equipment; slower data acquisition. |
Integration of Computational and Experimental Approaches for Rational Compound Discovery
The most efficient path to novel compound discovery lies in the synergistic integration of computational and experimental methods. researchgate.netjddhs.com This modern paradigm moves away from brute-force screening towards a rational, iterative design cycle. For a molecule like this compound, this approach can rapidly identify and optimize its potential applications.
An integrated workflow would typically proceed as follows:
In Silico Screening and Design: Computational tools, as described in section 7.1, are used to generate hypotheses. For example, molecular docking might predict that this compound binds to a specific enzyme. jddhs.com
Prioritized Synthesis: Based on computational predictions, this compound and a small, focused library of its most promising analogs are synthesized. This targeted approach significantly reduces the time and resources spent on synthesizing compounds with a low probability of success.
Experimental Validation: The synthesized compounds are then tested in relevant in vitro or in vivo assays to determine their actual biological activity or material properties.
Iterative Refinement: The experimental results are used to refine the computational models. jddhs.com This feedback loop improves the predictive power of the models, leading to better designs in the next iteration. This convergence of prediction and validation has led to the development of numerous successful therapeutic agents. researchgate.net
This rational, cyclical process ensures that experimental efforts are focused and guided by data, dramatically accelerating the journey from a lead compound to an optimized, functional molecule.
Potential for this compound as a Tool Compound in Basic Biological and Material Science Research
Tool compounds are well-characterized small molecules used to probe biological processes or validate potential drug targets. acs.org Given its distinct structural features, this compound has the potential to be developed into a valuable tool compound for various research areas.
In Biological Research: The benzamide scaffold is a common feature in many biologically active compounds, including herbicides that act by inhibiting pigment biosynthesis. nih.gov Specifically, N-benzyl-2-methoxybenzamides have shown potent herbicidal activity. nih.gov Furthermore, other benzamide derivatives are known to inhibit chitin (B13524) synthesis in insects. nih.gov The unique biphenyl (B1667301) and dimethoxy substitutions on this compound could confer novel selectivity or potency against such targets. It could be used as a chemical probe to study the structure and function of enzymes like acetohydroxyacid synthase (AHAS) or chitin synthase, potentially leading to new classes of agrochemicals or therapeutics. mdpi.com
In Material Science: The rigid, planar structure of the biphenyl group is a key component in many advanced materials. Biphenyl derivatives are widely used in the development of hole transport materials for electronic devices and in the construction of supramolecular coordination complexes with interesting photophysical properties. mdpi.comresearchgate.net The presence of the biphenyl moiety in this compound suggests its potential as a building block or ligand for:
Organic Electronics: Investigating its electronic and photophysical properties could reveal applications in organic light-emitting diodes (OLEDs) or other semiconductor devices.
Supramolecular Chemistry: It could be used as a ligand to form 2D-metallacycles or 3D-metallacages, where the properties of the final assembly can be tuned by modifying the ligands. mdpi.com
Advanced Polymers: Incorporation into a polymer backbone could impart specific thermal, mechanical, or optical properties derived from the rigid biphenyl unit.
Table 3: Potential Applications of this compound as a Tool Compound
| Field | Potential Application | Rationale |
| Biological Science | Probe for enzyme inhibition studies (e.g., AHAS, chitin synthase). | Benzamide and methoxy-substituted phenyl groups are known motifs in herbicides and insecticides. nih.govnih.gov |
| Scaffold for developing novel agrochemicals or pharmaceuticals. | Unique substitution pattern may offer improved selectivity or potency against validated targets. | |
| Material Science | Ligand for supramolecular coordination complexes. | The biphenyl group can form structured, functional metallacycles with unique optical properties. mdpi.com |
| Building block for organic electronic materials. | The rigid biphenyl core is a common feature in hole transport materials and other organic semiconductors. researchgate.net |
Q & A
Q. Example Optimization Table :
| Parameter | Optimal Condition | Yield Increase | Reference |
|---|---|---|---|
| Solvent | DMF | 15% | |
| Catalyst (EDCI/HOBt) | 1.2 equiv. | 20% | |
| Reaction Time | 8 hours (reflux) | 10% |
What in vitro assays are recommended to evaluate the biological activity of this compound?
Q. Basic Biological Screening
- Antiproliferative Activity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition : Kinase assays (e.g., EGFR or COX-2 inhibition) using fluorogenic substrates .
- Anti-inflammatory Testing : ELISA for TNF-α/IL-6 suppression in LPS-stimulated macrophages .
How do structural modifications to the biphenyl or methoxy groups affect biological activity?
Q. Advanced Structure-Activity Relationship (SAR)
- Biphenyl Modifications :
- Electron-withdrawing groups (e.g., -NO₂) enhance kinase inhibition but reduce solubility .
- Substituents at the ortho position (e.g., -OH) improve receptor binding affinity .
- Methoxy Groups :
- Replacement with -OCH₂CF₃ increases metabolic stability but may reduce bioavailability .
Q. SAR Comparison Table :
| Derivative | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| N-(3-Nitrobiphenyl-2-yl)-3,4-diOMe | -NO₂ at biphenyl | 2.1 µM (EGFR) | |
| N-(2-Hydroxybiphenyl-2-yl)-3,4-diOMe | -OH at biphenyl | 5.3 µM (COX-2) | |
| 3,4-Di-OCH₂CF₃ analog | -OCH₂CF₃ replacement | 8.7 µM (TNF-α) |
What analytical strategies resolve contradictions in spectral data or bioactivity results?
Q. Advanced Data Analysis
- Contradictory NMR Peaks : Use 2D NMR (COSY, HSQC) to assign overlapping signals, especially in aromatic regions .
- Bioactivity Variability :
- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding modes and rationalize activity discrepancies .
What are the challenges in scaling up synthesis for preclinical studies?
Q. Advanced Process Chemistry
- Batch vs. Flow Chemistry : Flow systems improve heat transfer and reproducibility for large-scale amide coupling .
- Purification : Switch from column chromatography to recrystallization (e.g., ethanol/water) for cost efficiency .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to define storage protocols .
How is the metabolic stability of this compound assessed in preclinical models?
Q. Advanced Pharmacokinetics
- Microsomal Assays : Incubate with liver microsomes (human/rat) to measure half-life (t₁/₂) and identify metabolites via LC-MS/MS .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
